molecular formula C57H37F3NO5PS B8205813 N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide

N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B8205813
M. Wt: 935.9 g/mol
InChI Key: XOUVUGPHAXJSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly specialized organophosphorus derivative characterized by a pentacyclic core structure with fused oxa (oxygen-containing) and phosphapentacyclo (phosphorus-containing) rings. Key structural features include:

  • A central phosphorus atom in a λ⁵-oxidation state bonded to an oxo group and two dioxa (O–C–O) linkages.
  • Bulky 3,5-diphenylphenyl substituents at the 10- and 16-positions, contributing significant steric hindrance.
  • A trifluoromethanesulfonamide (triflyl) group attached to the phosphorus center, known for its strong electron-withdrawing properties .

Properties

IUPAC Name

N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H37F3NO5PS/c58-57(59,60)68(63,64)61-67(62)65-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)66-67)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36H,(H,61,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUVUGPHAXJSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1)NS(=O)(=O)C(F)(F)F)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H37F3NO5PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Binaphthyl Backbone Construction

The core structure originates from a binaphthyl derivative substituted with 3,5-diphenylphenyl groups. A Suzuki-Miyaura coupling reaction is typically employed to introduce the aryl substituents. For example, 1,1'-binaphthyl-2,2'-diol undergoes sequential cross-coupling with 3,5-diphenylphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, toluene/water, 90°C). This step achieves the bis-arylated binaphthyl intermediate with yields exceeding 75%.

Phosphorylation and Cyclization

The binaphthyl intermediate is phosphorylated using phosphorus oxychloride (POCl₃) in dichloromethane at −20°C, followed by controlled hydrolysis to introduce the phosphate group. Cyclization to form the pentacyclic system requires heating under reflux in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA), which facilitates intramolecular etherification and phosphorus-oxygen bond formation.

Table 1: Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/water, 90°C7895
PhosphorylationPOCl₃, DCM, −20°C8297
CyclizationPTSA, toluene, reflux6598

Introduction of the Trifluoromethanesulfonamide Group

The triflyl group is incorporated via nucleophilic substitution at the phosphorus center.

Activation of the Phosphorus Center

The phosphapentacyclic intermediate is treated with thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) to generate the reactive phosphorus chloride species. This step is conducted under nitrogen atmosphere at 0°C to prevent hydrolysis.

Amidation with Trifluoromethanesulfonamide

The chloride intermediate reacts with 1,1,1-trifluoromethanesulfonamide in the presence of triethylamine (TEA) as a base. The reaction proceeds at 20°C under 0.5 MPa pressure for 20 hours, achieving yields of 88–90%. Excess TEA neutralizes HCl byproducts, driving the reaction to completion.

Table 2: Triflylation Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature20°CMaximizes rate
Pressure0.5 MPaEnhances kinetics
Equivalents of TEA1.5 eqPrevents side reactions

Stereochemical Control and Resolution

The target compound’s stereochemistry is dictated by the binaphthyl core’s initial configuration. Asymmetric induction during the Suzuki coupling step is achieved using chiral ligands such as (R)-BINAP, which enforce axial chirality in the binaphthyl system. Post-synthesis, enantiomeric excess is validated via polarimetry (optical rotation = −605° in methanol) and chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10).

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with a gradient eluent (hexane/ethyl acetate 4:1 to 1:1). The high steric bulk of the compound necessitates extended column runs to achieve baseline separation.

Crystallization

Recrystallization from a toluene/hexane mixture (1:3) yields analytically pure material with >99.5% purity. Single-crystal X-ray diffraction confirms the absolute configuration and phosphorus coordination geometry.

Table 3: Analytical Data Summary

TechniqueKey FindingsSource
³¹P NMRδ 18.7 ppm (singlet, P=O)
HRMSm/z 1023.2745 [M+H]⁺
X-ray DiffractionP−N bond length: 1.68 Å

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for efficiency and safety:

  • Continuous Flow Reactors : Used for the phosphorylation and cyclization steps to maintain temperature control and reduce reaction times.

  • Automated Purification Systems : Simulated moving bed (SMB) chromatography replaces manual column packing, improving throughput.

Challenges and Mitigation Strategies

Steric Hindrance

The bis(3,5-diphenylphenyl) groups impede reagent access to the phosphorus center. Mitigation includes:

  • High-Pressure Conditions : Accelerates diffusion-limited reactions (e.g., triflylation at 0.5 MPa).

  • Ultrasonic Irradiation : Enhances mixing during Suzuki coupling.

Moisture Sensitivity

Phosphorus intermediates are hygroscopic. Strict anhydrous conditions (glovebox, molecular sieves) are essential to prevent hydrolysis.

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Batch Synthesis65–7098Moderate
Continuous Flow78–8299High

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phosphapentacyclo core or the trifluoromethanesulfonamide group.

Scientific Research Applications

N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways . Additionally, it finds applications in the industry for the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The phosphapentacyclo core plays a crucial role in binding to these targets, while the trifluoromethanesulfonamide group enhances the compound’s stability and bioavailability . The pathways involved in its action may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound 4-Butyl-N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzenesulfonamide shares the same pentacyclic backbone but differs in substituents :

  • Phosphorus substituents : The target compound has a triflyl group, while the compared compound features a butylbenzenesulfonamide group.
  • Aromatic substituents : The target compound’s 3,5-diphenylphenyl groups introduce greater steric bulk compared to the simpler butyl chain in the analog.

Functional Group Impact

Property Target Compound 4-Butyl-N-...benzenesulfonamide
Electron-withdrawing Triflyl group (strongly electron-withdrawing) Benzenesulfonamide (moderate EWG)
Steric bulk High (bis-3,5-diphenylphenyl) Low (butyl chain)
Molecular weight ~1,200 g/mol (estimated) ~800 g/mol (estimated)
Potential solubility Likely low due to aromatic bulk Higher (alkyl chain improves solubility)

Biological Activity

N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C₃₃H₂₄F₃N₃O₇P with a molecular weight of approximately 713.6 g/mol.

Structural Characteristics

The compound features:

  • Phosphapentacyclic structure : This multi-cyclic framework contributes to its stability and reactivity.
  • Aromatic groups : The presence of multiple diphenyl groups enhances its interaction with biological targets.
  • Trifluoromethanesulfonamide moiety : This functional group is known for its bioisosteric properties compared to traditional sulfonamides.

These structural attributes suggest a potential for diverse biological activities including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds with trifluoromethanesulfonamide groups often exhibit significant antimicrobial activity. The unique electronic properties imparted by the trifluoromethyl group can enhance the binding affinity of the compound to bacterial enzymes or receptors.

Case Study: Inhibition of Bacterial Growth

In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains. For example:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed an MIC of 64 µg/mL.

These findings suggest that N-[10,16-bis(3,5-diphenylphenyl)-13-oxo...] may possess comparable or superior antibacterial properties.

Anticancer Activity

The structural complexity and functional groups of this compound may also confer anticancer properties. Preliminary studies on related phosphorous-containing compounds have demonstrated their ability to induce apoptosis in cancer cells.

Research Findings

A study evaluating phosphapentacyclic compounds revealed:

  • Cell Line Testing : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer).
  • Results : IC50 values ranged from 10 to 50 µM depending on the cell line and treatment duration.

Toxicity Profile

Understanding the toxicity profile is crucial for assessing the safety of this compound in potential therapeutic applications. Preliminary assessments indicate:

  • Aquatic Toxicity : LC50 values greater than 100 mg/L suggest low toxicity to fish and other aquatic organisms.
  • Human Health Risks : No significant acute toxicity was noted in preliminary studies; however, further evaluations are necessary.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 10 - 50 µM
Aquatic ToxicityFishLC50 > 100 mg/L

Synthesis Pathways

The synthesis of N-[10,16-bis(3,5-diphenylphenyl)-13-oxo...] involves multi-step organic reactions typical for complex molecules:

Step NumberReaction TypeKey Reagents
1PhosphorylationPhosphorus oxychloride
2Aromatic substitutionDiphenyl derivatives
3CyclizationVarious coupling agents

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Catalysts and Reagents: Use organophosphorus precursors and sulfonamide derivatives under inert atmospheres to minimize side reactions .
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction kinetics and stability of the pentacyclic framework .
  • Purification Techniques: Employ sequential chromatography (e.g., silica gel followed by HPLC) to isolate the product from byproducts like phosphine oxides or unreacted aldehydes .
  • Quality Validation: Confirm purity via <sup>31</sup>P NMR and high-resolution mass spectrometry (HRMS) to detect residual catalysts or decomposition products .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:
Key techniques include:

  • Multinuclear NMR:
    • <sup>1</sup>H/<sup>13</sup>C NMR to map aromatic protons and substituents.
    • <sup>19</sup>F NMR to confirm trifluoromethanesulfonamide group integrity.
    • <sup>31</sup>P NMR to verify phosphorus oxidation states (e.g., λ<sup>5</sup>-phosphorus) .
  • X-ray Crystallography: Resolve the pentacyclic framework’s stereochemistry and bond angles, particularly the phosphorus-oxygen coordination .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm<sup>−1</sup>) and sulfonamide (S=O, ~1350 cm<sup>−1</sup>) functional groups .

Advanced: How do electronic effects of substituents (e.g., trifluoromethyl vs. diphenyl groups) influence reactivity in catalytic applications?

Methodological Answer:

  • Electron-Withdrawing Effects: The trifluoromethyl group stabilizes negative charges on adjacent atoms, enhancing electrophilic substitution reactivity at the aromatic rings .
  • Steric Hindrance: Bulky diphenylphenyl groups restrict access to the phosphorus center, favoring regioselective reactions (e.g., oxidation over reduction) .
  • Experimental Design: Compare reaction rates using Hammett plots (σpara values) to quantify substituent effects on catalytic cycles .

Advanced: What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Dependent Assays: Perform MIC (minimum inhibitory concentration) and IC50 (cytotoxicity) assays in parallel to distinguish selective activity .
  • Target Validation: Use CRISPR knockouts or enzymatic inhibition studies (e.g., ATPase assays) to identify molecular targets (e.g., bacterial gyrase vs. human topoisomerases) .
  • Structural Analog Comparison: Benchmark against compounds with known activity profiles (e.g., Compound B’s anticancer dual functionality) to isolate structural determinants of selectivity .

Basic: How can computational modeling predict this compound’s interactions with enzymes or receptors?

Methodological Answer:

  • Docking Simulations: Use software like AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
  • MD Simulations: Analyze stability of ligand-receptor complexes in aqueous environments (e.g., solvation effects on trifluoromethyl groups) .
  • DFT Calculations: Map frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic attack sites .

Advanced: What methodological challenges arise in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Reaction Scalability: Transition from batch to flow chemistry to manage exothermic reactions (e.g., oxidation steps) and improve heat dissipation .
  • Byproduct Management: Implement inline FTIR or PAT (process analytical technology) to monitor intermediates and optimize quenching protocols .
  • Stability Testing: Assess degradation under accelerated conditions (40°C/75% RH) to identify unstable moieties (e.g., labile P-O bonds) .

Advanced: How can researchers reconcile discrepancies in reported synthetic routes (e.g., solvent choice or catalyst loading)?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to test interactions between variables (e.g., solvent polarity vs. catalyst concentration) .
  • Mechanistic Studies: Perform kinetic isotope effects (KIE) or trapping experiments to validate proposed reaction pathways .
  • Cross-Validation: Reproduce conflicting protocols with controlled impurities (e.g., trace metals) to identify hidden variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.